

Application Notes: Nitrosulfonazo III as an Indicator for Barium Titration

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Compound of Interest

Compound Name: Nitrosulfonazo III

Cat. No.: B1148275

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These application notes provide a comprehensive overview of the use of **Nitrosulfonazo III** as a metallochromic indicator for the titrimetric determination of barium. This method is particularly relevant for the quantification of sulfate ions in various samples through precipitation titration with a standardized barium solution.

Principle and Application

Nitrosulfonazo III is a chromogenic reagent that forms stable, distinctly colored complexes with specific metal ions, including barium.^[1] This property allows for its use as an indicator in complexometric and precipitation titrations. In the context of barium titration, specifically for the determination of sulfate, **Nitrosulfonazo III** provides a clear visual endpoint.

The primary application is the indirect determination of sulfate. A solution containing sulfate ions is titrated with a standard solution of barium chloride or barium perchlorate. Barium ions react with sulfate ions to form insoluble barium sulfate. After all the sulfate has precipitated, the first excess of barium ions reacts with the **Nitrosulfonazo III** indicator, causing a distinct color change and signaling the endpoint of the titration. This method is noted for its sensitivity and can be more selective than older gravimetric methods.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative characteristics of **Nitrosulfonazo III** when used as an indicator for barium titration, based on available data.

Parameter	Value / Observation	Reference
Indicator Type	Metallochromic Indicator	[2]
Primary Application	Precipitation titration of sulfate with barium.	[3]
Titration pH	A pH of 2.5 is mentioned for the titrimetric determination of sulfate.	[2]
Endpoint Color Change	The specific color change at the endpoint is a key characteristic, though the exact colors (e.g., from violet to blue) can depend on the specific conditions and solvent system.	General Knowledge
Interferences	The titrimetric determination at pH 2.5 is reported to be free from interference by substantial amounts of conventional anions, alkali, alkaline-earth, and nonferrous metals.	[2]

Experimental Protocols

While highly specific, validated protocols from a single source were not available in the initial search, the following represents a generalized, best-practice methodology for the titration of sulfate using a barium salt solution and **Nitrosulfonazo III** indicator.

Reagent and Solution Preparation

- Standard Barium Chloride (BaCl₂) Solution (e.g., 0.01 M):

- Accurately weigh a precise amount of primary standard grade barium chloride dihydrate.
- Dissolve in deionized water and dilute to a known volume in a volumetric flask.
- Alternatively, prepare a solution of approximately the desired concentration and standardize it against a known concentration of a primary standard sulfate solution.
- **Nitrosulfonazo III** Indicator Solution (e.g., 0.1% w/v):
 - Weigh 0.1 g of **Nitrosulfonazo III**.
 - Dissolve in 100 mL of deionized water.
 - Store in a dark, well-sealed bottle. The stability of the solution should be monitored.
- Solvent/Acidification Medium:
 - Prepare a solution of aqueous acetone or ethanol (e.g., 1:1 v/v) to reduce the solubility of the barium sulfate precipitate.
 - Use dilute HCl or HNO₃ to adjust the pH of the sample solution to approximately 2.5.

Titration Procedure

- Sample Preparation:
 - Accurately pipette a known volume of the sulfate-containing sample into a conical flask.
 - Add an equal volume of the organic solvent (e.g., acetone or ethanol).
 - Adjust the pH of the solution to approximately 2.5 using a suitable dilute acid.
- Indicator Addition:
 - Add a few drops (e.g., 2-4 drops) of the 0.1% **Nitrosulfonazo III** indicator solution to the sample flask. The solution should take on the initial color of the indicator at that pH.
- Titration:

- Titrate the sample solution with the standardized barium chloride solution from a burette with constant stirring.
- Initially, a precipitate of barium sulfate will form.
- As the endpoint is approached, the titrant should be added dropwise.
- Endpoint Determination:
 - The endpoint is reached when the first persistent color change is observed. This change is due to the reaction of the first excess of Ba^{2+} ions with the **Nitrosulfonazo III** indicator. The color will typically shift from a violet or purple hue to a distinct blue.
- Calculations:
 - Calculate the concentration of sulfate in the original sample based on the volume and concentration of the BaCl_2 titrant used, the volume of the sample, and the stoichiometry of the $\text{Ba}^{2+} + \text{SO}_4^{2-} \rightarrow \text{BaSO}_4$ reaction (which is 1:1).

Visualizations

Experimental Workflow

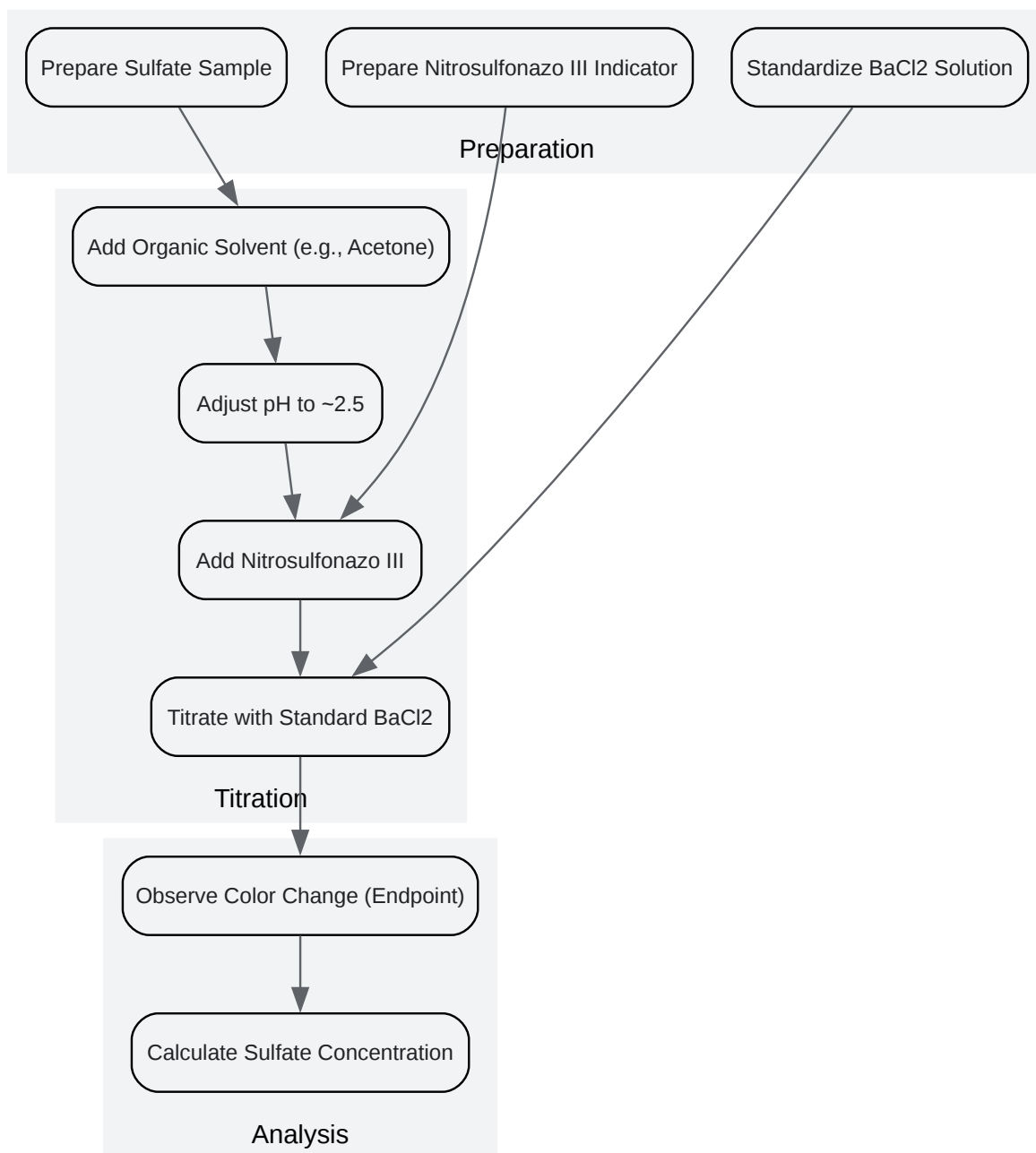


Figure 1: Experimental Workflow for Barium Titration

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Caption: Figure 1: Step-by-step workflow for the titrimetric determination of sulfate.

Chemical Reaction Pathway

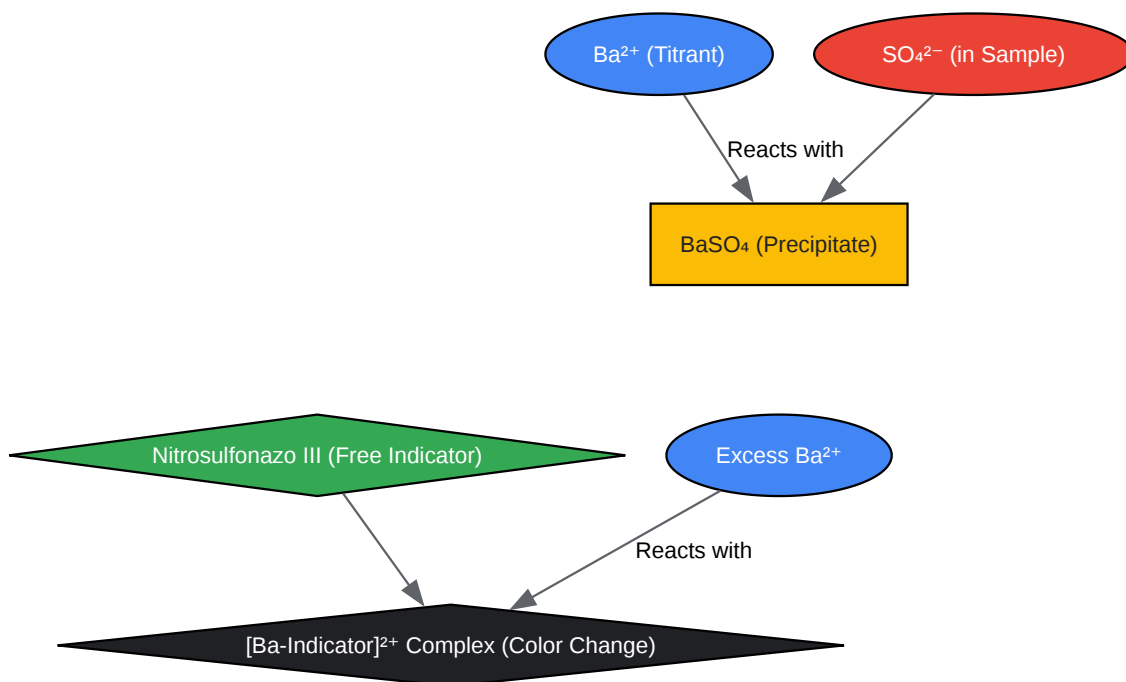


Figure 2: Titration Reaction Schematic

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Caption: Figure 2: Chemical reactions occurring during the titration process.

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References

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